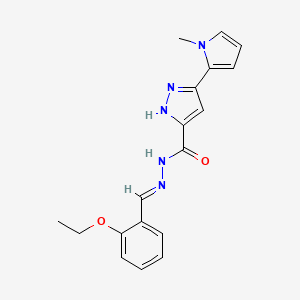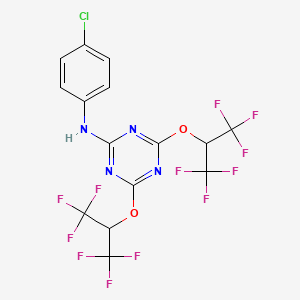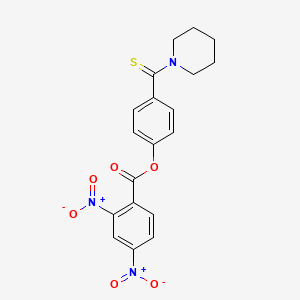![molecular formula C13H11BrN2O2 B11663711 N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)
N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide is an organic compound with the molecular formula C13H11BrN2O2 This compound is known for its unique structure, which includes a furan ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-bromobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-carbohydrazide derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N’-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(1Z)-1-(4-bromophenyl)ethylidene]-4-biphenylcarbohydrazide
- N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-thiophenecarbohydrazide
- N’-[(1Z)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of different heterocyclic rings or substituents can significantly impact their chemical reactivity and biological activity, making N’-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide unique in its applications and properties.
Properties
Molecular Formula |
C13H11BrN2O2 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9- |
InChI Key |
MBVVAQWLMFGGBU-DHDCSXOGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11663643.png)
![N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B11663651.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663652.png)
![dimethyl 2-[2,2,6-trimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11663656.png)

![4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11663677.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11663680.png)
![2-(2,3-dimethylphenyl)-1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11663688.png)
![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11663717.png)

